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Compound of Interest

Compound Name: potassium;gold(3+);tetracyanide

Cat. No.: B084369

A Comparative Guide to Gold Plating:
K[AUu(CN)4] vs. K[Au(CN)z]

For Researchers, Scientists, and Drug Development Professionals

In the realm of precision metal finishing, particularly for applications in research, electronics,
and medical devices, the choice of gold plating solution is critical to achieving the desired
deposit characteristics. Among the cyanide-based electrolytes, potassium tetracyanoaurate(lll)
(K[AU(CN)4]) and potassium dicyanoaurate(l) (K[Au(CN)z]) are two common sources of gold.
This guide provides an objective comparison of their performance in electroplating applications,
supported by available data and representative experimental protocols.

Executive Summary

Potassium dicyanoaurate(l) is the most widely employed gold salt in plating, offering versatility
across alkaline, neutral, and acidic pH ranges. It is the foundation for both decorative and
functional gold plating, including the production of "hard gold" alloys with enhanced wear
resistance. In contrast, the use of potassium tetracyanoaurate(lll) is less common and is
typically reserved for specialized applications in strongly acidic plating baths. While direct
comparative studies with extensive quantitative data are limited in publicly available literature, a
clear distinction in their primary applications and operational conditions can be made.

Performance Comparison
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The following table summarizes the key characteristics of plating baths prepared with

K[Au(CN)4] and K[Au(CN)z].

Feature

K[Au(CN)a4]
(Tetracyanoaurate(lil))

K[Au(CN)z]
(Dicyanoaurate(l))

Gold Oxidation State

+3

+1

Typical Bath pH

Strongly Acidic (pH < 3)

Alkaline, Neutral, or Acidic (pH
3-13)

Primary Application

Specialized high-purity, high-

hardness plating

General-purpose decorative

and functional plating

Bath Stability

Stable in strongly acidic

solutions[1]

Good stability across a wide

pH range

Plating Efficiency

Generally lower due to the 3-

electron reduction

Generally higher due to the 1-

electron reduction

Deposit Hardness

Can produce very hard, pure

gold deposits

Can be alloyed to produce
"hard gold" (e.g., with Co, Ni)

Throwing Power

Information not widely

available

Generally good, can be

optimized with additives

Common Use Cases

Applications requiring dense,

non-porous deposits

Connectors, printed circuit
boards, jewelry, medical

implants

Experimental Protocols

Detailed experimental protocols for gold plating can vary significantly based on the specific

application and desired deposit properties. The following are representative protocols for

preparing and operating plating baths with each compound.

Protocol 1: Strongly Acidic Hard Gold Plating with

K[Au(CN)4]
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This protocol is designed for producing a hard, bright gold deposit from a strongly acidic
electrolyte.

e Bath Composition:

o

Potassium Tetracyanoaurate(lll) (K[Au(CN)4]): 1-10 g/L (as Au)

[¢]

Conducting Salts (e.g., Potassium Sulfate): 50-100 g/L

o

pH Adjuster (e.g., Sulfuric Acid or Phosphoric Acid): To achieve pH < 3[1]

[e]

Brighteners/Additives: As required for specific finish

e Operating Conditions:

[¢]

Temperature: 50-70 °C

[e]

Current Density: 1-5 A/dm?

[e]

Agitation: Moderate to vigorous (mechanical or air)

Anode: Platinized titanium

o

e Procedure:
1. The plating tank is filled with deionized water and heated to the operating temperature.
2. The conducting salts are dissolved, followed by the potassium tetracyanoaurate(lll).
3. The pH is carefully adjusted using sulfuric or phosphoric acid.
4. The substrate to be plated is properly cleaned and activated.

5. The substrate is immersed in the plating bath, and the specified current density is applied
for the required duration to achieve the desired thickness.

6. Post-plating, the substrate is thoroughly rinsed with deionized water and dried.
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Protocol 2: Neutral to Acidic Hard Gold Plating with
K[Au(CN)z]

This protocol is typical for electronic applications where a hard, wear-resistant gold finish is
required.

o Bath Composition:

[¢]

Potassium Dicyanoaurate(l) (K[Au(CN)z]): 2-15 g/L (as Au)

[¢]

Alloying Metal Salt (e.g., Cobalt or Nickel Sulfate): 0.5-5 g/L

o

Conducting/Buffering Salts (e.g., Citrates, Phosphates): 50-150 g/L

o

pH Adjuster (e.qg., Citric Acid, Potassium Hydroxide): To achieve pH 4-7
o Operating Conditions:

o Temperature: 30-60 °C

o Current Density: 0.5-2 A/dm?

o Agitation: Moderate (mechanical)

o Anode: Platinized titanium or stainless steel
» Procedure:

1. The plating bath is prepared by dissolving the buffering and conducting salts in heated
deionized water.

2. The potassium dicyanoaurate(l) and the alloying metal salt are then added.
3. The pH is adjusted to the desired range.
4. The pre-cleaned and activated substrate is made the cathode in the plating cell.

5. Electroplating is carried out at the specified temperature and current density.
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6. The plated part is rinsed and dried.

Logical Workflow for Plating Solution Selection

The choice between K[Au(CN)4] and K[Au(CN)z] is primarily dictated by the required acidity of
the plating bath and the desired properties of the gold deposit. The following diagram illustrates
the decision-making process.

Caption: Decision workflow for selecting the appropriate gold cyanide complex.

Signaling Pathway in Electrodeposition

The fundamental process of gold deposition from either complex involves the reduction of gold
ions at the cathode. The overall reaction is influenced by the composition of the electrolyte and
the applied potential.

Caption: Simplified pathway of gold deposition at the cathode.

In conclusion, while both K[Au(CN)4] and K[Au(CN)z] serve as sources for gold in cyanide-
based electroplating, their applications are distinct. K[Au(CN)z2] offers broad versatility for a
wide range of plating conditions and is the industry standard for most applications. K[Au(CN)a4]
is a more specialized chemical used when a strongly acidic plating environment is necessary to
achieve specific deposit characteristics. The choice between them should be guided by the
specific requirements of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b084369#comparing-k-au-cn-4-with-potassium-
dicyanoaurate-i-for-plating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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